molecular formula C18H21N3O4 B2666583 N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775334-58-1

N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2666583
CAS No.: 1775334-58-1
M. Wt: 343.383
InChI Key: OSCWDTHKITZBIG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Studies have developed methods for synthesizing complex molecules with potential biological activities. For example, the synthesis of novel classes of compounds through the intermolecular Ugi reaction demonstrates the potential for creating biologically active compounds with specific properties, such as increased strength of intramolecular hydrogen bonds based on the nature of substituents (Amirani Poor et al., 2018) [https://consensus.app/papers/gabapentinbase-synthesis-studies-biologically-poor/7ba769b4d8f85981ad65045e13c0a8f4/?utm_source=chatgpt]. This suggests that similar synthetic strategies could be applied to synthesize and study the activities of compounds like N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide.

Antihypertensive and Radioprotective Properties

Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and similar structures has identified compounds with antihypertensive activities and potential as radioprotective agents. These studies highlight the importance of specific structural features for biological activity and suggest that compounds with the complex spiro[4.5]decane structure could be explored for similar properties (Caroon et al., 1981; Shapiro et al., 1968) [https://consensus.app/papers/synthesis-activity-series-8substituted-caroon/3cd321819c4955128a09a8948a3ff5b7/?utm_source=chatgpt; https://consensus.app/papers/synthesis-evaluation-quinuclidine-agent-shapiro/ad756f2902f95e489398b9230d9ab70e/?utm_source=chatgpt].

Drug Metabolism Pathways

A study on the conversion of acetaminophen to N-acylphenolamine via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system provides insight into novel drug metabolism pathways (Högestätt et al., 2005) [https://consensus.app/papers/conversion-acetaminophen-bioactive-nacylphenolamine-högestätt/aa76c233d0275ea3ad70cbc6cb1d229a/?utm_source=chatgpt]. This underscores the importance of understanding the metabolic pathways of complex molecules, which could be relevant for studying the metabolism of the compound .

Potential Applications in Medicinal Chemistry

The exploration of chemoselective acetylation processes for the synthesis of drug intermediates (Magadum & Yadav, 2018) [https://consensus.app/papers/acetylation-2aminophenol-using-immobilized-lipase-magadum/b38358918f6e59d98ec26ef6a122b83d/?utm_source=chatgpt] and the development of compounds with inhibitory effects on neural calcium uptake (Tóth et al., 1997) [https://consensus.app/papers/1oxa38diazaspiro45decan2one-derivatives-effect-tóth/b984f307ffd752c28aa28b5fe2e0a511/?utm_source=chatgpt] highlight the potential applications of complex molecules in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-15(19-14-5-4-12-2-1-3-13(12)10-14)11-21-16(23)18(20-17(21)24)6-8-25-9-7-18/h4-5,10H,1-3,6-9,11H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWDTHKITZBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C4(CCOCC4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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